

2-Bromo-3-methoxypyridine structure and numbering

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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

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An In-depth Technical Guide to **2-Bromo-3-methoxypyridine**: Structure, Properties, and Synthesis

Introduction

2-Bromo-3-methoxypyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis.^[1] Its unique arrangement of a bromine atom, a methoxy group, and a nitrogen atom within the aromatic pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.^[1] ^[2] The pyridine ring is a common structural motif in many bioactive compounds, and this particular derivative allows for diverse chemical modifications.^{[1][3]} This guide provides a comprehensive overview of its structure, numbering, physicochemical properties, and key experimental protocols for its synthesis, tailored for professionals in chemical research and drug development.

Chemical Structure and Numbering

The foundational structure of **2-Bromo-3-methoxypyridine** is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. According to IUPAC nomenclature, the numbering of the pyridine ring begins at the nitrogen atom as position 1 and proceeds clockwise.

In **2-Bromo-3-methoxypyridine**:

- The Nitrogen atom is at position 1.
- A Bromine atom is substituted at position 2. This bromine atom is a key functional group, acting as a leaving group in nucleophilic aromatic substitution and participating in various palladium-catalyzed cross-coupling reactions.[1]
- A Methoxy group (-OCH₃) is attached at position 3. This electron-donating group can influence the electron density of the pyridine ring, affecting its reactivity and the regioselectivity of further substitutions.[1][4]

Caption: IUPAC numbering of the **2-Bromo-3-methoxypyridine** structure.

Physicochemical and Spectroscopic Data

The properties of **2-Bromo-3-methoxypyridine** make it suitable for a variety of synthetic applications. It is typically an off-white to light yellow solid at room temperature.[5]

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BrNO	[6][7]
Molecular Weight	188.02 g/mol	[6][7]
CAS Number	24100-18-3	[6]
Appearance	White to cream crystalline powder or off-white to light yellow solid	[3][5]
Melting Point	34°C or 45-49°C	[8]
Purity	≥97%	

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H-NMR (400 MHz, CDCl ₃)	δ 3.90 (3H, s), 7.12 (1H, m), 7.21 (1H, dd, J = 4.8, 8.0 Hz), 7.97 (1H, m)	[8]
IR (ATR)	1556, 1410, 1076, 1049, 788 cm ⁻¹	[8]

Reactivity and Applications

2-Bromo-3-methoxypyridine is a versatile intermediate due to its distinct reactive sites.

- **Nucleophilic Substitution:** The bromine atom at the 2-position is susceptible to replacement by various nucleophiles, such as alkoxides and amines, enabling the formation of new carbon-heteroatom bonds.[4]
- **Metal-Catalyzed Cross-Coupling:** It is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing more complex molecular architectures.[1]
- **Alkalinity:** The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with acids to form salts.[4]

These reactive properties make it a key component in the synthesis of a wide range of compounds, particularly in medicinal chemistry for developing drugs with antibacterial, anti-inflammatory, and anti-tumor activities.[2][4] It is also used in the preparation of Axl receptor tyrosine kinase function inhibitors.[3][8]

Experimental Protocols: Synthesis

Several methods for the synthesis of **2-Bromo-3-methoxypyridine** have been reported. Below are two detailed protocols derived from literature and patent filings.

Protocol 1: Methylation of 2-Bromo-3-pyridinol

This method involves the methylation of 2-bromo-3-pyridinol using methyl iodide and potassium hydroxide in dimethyl sulfoxide (DMSO).

Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-3-methoxypyridine** via methylation.

Methodology:

- A stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (KOH, 77.8 g) in DMSO (500 mL) is prepared under a nitrogen atmosphere and heated to 55-60°C. [9]
- A solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL) is added dropwise to the mixture while maintaining the temperature at 55-60°C. [9]
- After the addition is complete, the reaction is held at this temperature for an additional 30 minutes. [9]
- The reaction mixture is then poured into 800 g of ice water, leading to the formation of a precipitate. [9]
- The precipitate is collected by filtration. [9]
- The solid is triturated with diethyl ether (Et₂O, 3 x 500 mL), and the combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL). [9]
- The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product, **2-bromo-3-methoxypyridine**. [9] The reported yield is 68%. [9]

Protocol 2: Synthesis from 2-Nitro-3-methoxypyridine

This method, described in a patent, involves the direct bromination of 2-nitro-3-methoxypyridine, where the nitro group is replaced by a bromine atom.^[10]

Methodology:

- In a reaction flask, add 2-nitro-3-methoxypyridine (10 g) and acetic acid (30 mL). Stir until all solids are dissolved.^[10]
- Add 40% hydrobromic acid (28.9 g) to the solution after the raw material has completely dissolved.^[10]
- Slowly heat the mixture to 125°C and maintain the reaction for 6 hours.^[10]
- After the reaction is complete, stop heating and continue stirring until the mixture cools to room temperature.^[10]
- The reaction solution is then distilled under reduced pressure. The resulting solid is filtered and washed.^[10]
- The filter cake is dissolved in a small amount of water, and an alkali lye is added to adjust the pH to 7-8, causing an adulescent solid to precipitate.^[10]
- The solid is filtered, washed, and dried to obtain the final product, **2-bromo-3-methoxypyridine**.^[10]

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